molecular formula C21H14ClN3O4S B12140179 methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate

Cat. No.: B12140179
M. Wt: 439.9 g/mol
InChI Key: DSCRGLKHJUVCJK-YVLHZVERSA-N
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Description

Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable thiazole derivative under reflux conditions in the presence of a base. This is followed by cyclization and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or interfere with protein function, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate is unique due to its specific structural features, such as the presence of the chlorobenzyl group and the thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H14ClN3O4S

Molecular Weight

439.9 g/mol

IUPAC Name

methyl 4-[(Z)-[6-[(2-chlorophenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]benzoate

InChI

InChI=1S/C21H14ClN3O4S/c1-29-20(28)13-8-6-12(7-9-13)10-17-19(27)25-21(30-17)23-18(26)16(24-25)11-14-4-2-3-5-15(14)22/h2-10H,11H2,1H3/b17-10-

InChI Key

DSCRGLKHJUVCJK-YVLHZVERSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Origin of Product

United States

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